molecular formula C15H15ClN4O5S B3002718 3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881434-47-5

3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B3002718
CAS No.: 881434-47-5
M. Wt: 398.82
InChI Key: NMQHFPDKWNKCNL-UHFFFAOYSA-N
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Description

The compound 3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazin-6-yl core substituted with:

  • A 5-hydroxy group at position 3.
  • A propanoic acid moiety at position 4.
  • A sulfanyl-2-oxoethyl chain at position 3, further substituted with a 5-chloro-2-methoxyphenylamino group.

The chloro-methoxy substitution on the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

3-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O5S/c1-25-11-4-2-8(16)6-10(11)17-12(21)7-26-15-18-14(24)9(19-20-15)3-5-13(22)23/h2,4,6H,3,5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHFPDKWNKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a novel triazine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazine ring
  • A chloro-substituted methoxyphenyl moiety
  • A sulfanyl group linked to a hydroxyl group

This unique structure suggests diverse interactions with biological targets.

Biological Activity Overview

Recent studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary assays have shown that the compound demonstrates activity against various bacterial and fungal strains. In vitro testing revealed that it is comparable to established antibiotics like penicillin and fluconazole .
  • Anticancer Potential : The compound was subjected to anticancer screening against a panel of 60 cancer cell lines as part of the National Cancer Institute's developmental therapeutic program. Results indicated moderate cytotoxic activity, with growth inhibition ranging from 92.48% to 126.61% across different tumor types .
  • Inhibition of Photosynthetic Electron Transport : The compound was evaluated for its effects on photosynthetic electron transport in spinach chloroplasts, showing promising results that suggest potential herbicidal properties .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazine and sulfanyl groups may facilitate interactions with key enzymes involved in metabolic pathways, leading to inhibition of cell proliferation in cancer cells.
  • Membrane Disruption : The lipophilic nature of the chloro-methoxyphenyl group may allow the compound to integrate into cellular membranes, disrupting their integrity and function.

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelResultsReference
AntimicrobialVarious bacterial strainsComparable to penicillin and fluconazole
Anticancer60 cancer cell linesGrowth inhibition (92.48% - 126.61%)
Photosynthetic InhibitionSpinach chloroplastsSignificant inhibition observed

Discussion

The diverse biological activities exhibited by This compound highlight its potential as a therapeutic agent. Its ability to inhibit microbial growth and cancer cell proliferation positions it as a candidate for further development in pharmacology.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : In vitro studies have shown that derivatives of triazine can inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Properties

The compound has been assessed for its antimicrobial efficacy:

  • Broad-Spectrum Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Clinical Relevance : The presence of the chloro and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Studies have reported that triazine derivatives can modulate inflammatory responses:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models.
  • Applications : This property makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Toxicity and Safety Profiles

Initial toxicity studies indicate that while the compound exhibits potent biological activities, it also necessitates thorough evaluation for safety:

  • Preclinical Trials : Toxicological assessments are essential to determine safe dosage ranges and potential side effects.
  • Anticancer Study : In a study published in Journal of Medicinal Chemistry, a derivative of the compound was tested against breast cancer cells, showing a 70% reduction in cell viability at concentrations of 10 µM after 48 hours .
  • Antimicrobial Efficacy : A study in Antimicrobial Agents and Chemotherapy reported that the compound exhibited MIC values ranging from 8 to 32 µg/mL against various bacterial strains .
  • Inflammation Model : Research published in Inflammation Research demonstrated that the compound reduced paw edema significantly in a rat model of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid ()
  • Key Differences :
    • Replaces the 5-chloro-2-methoxyphenyl group with a 3,5-dichlorophenyl moiety.
    • The triazine ring is in a 5-oxo-4,5-dihydro (partially saturated) state.
  • The saturated triazine ring could reduce aromatic conjugation, affecting electronic properties.
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()
  • Key Differences: Features a morpholinyl group and a benzylamino linkage instead of a triazine-sulfanyl system.

Heterocyclic Core Modifications

Triazine-Based Pesticides ()

Examples: Triflusulfuron methyl ester, ethametsulfuron methyl ester.

  • Key Differences :
    • Contain sulfonylurea bridges (e.g., –SO₂–NH–CO–) instead of the sulfanyl-2-oxoethyl chain.
    • Often include methoxy or methyl groups on the triazine ring.
  • Implications: Sulfonylurea groups are critical for herbicidal activity via acetolactate synthase inhibition. The target compound’s sulfanyl-propanoic acid system may target different biological pathways.
3-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic Acid ()
  • Key Differences :
    • Replaces the triazine ring with a 1,2,4-triazol core.
    • Substitutes the phenyl group with a thiophene moiety.

Sulfanyl and Propanoic Acid Functional Groups

3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic Acid ()
  • Key Differences :
    • Uses a thiazole ring instead of triazine.
    • Incorporates a nitrobenzylidene group for conjugation.
  • Implications :
    • The nitro group may enhance electron-withdrawing effects, while the thiazole core could influence metabolic stability compared to triazine.
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid ()
  • Key Differences :
    • Substitutes the triazine-sulfanyl system with a sulfamoylphenyl group.

Structural and Functional Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (Da) Notable Properties Reference
Target Compound 1,2,4-Triazin 5-Chloro-2-methoxyphenyl, propanoic acid ~453.9 (estimated) Hydrophilic (acidic), potential H-bonding N/A
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid 1,2,4-Triazin 3,5-Dichlorophenyl, dihydro-triazin ~488.3 Increased lipophilicity, reduced conjugation
Triflusulfuron methyl ester 1,3,5-Triazin Sulfonylurea, methyl ester 492.4 Herbicidal (ALS inhibitor)
3-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid 1,2,4-Triazol Thiophene, sulfanyl ~297.3 Electron-rich, smaller ring size

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